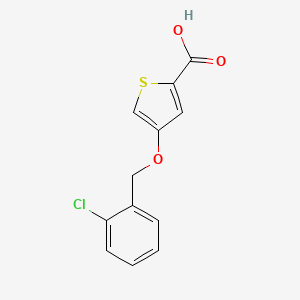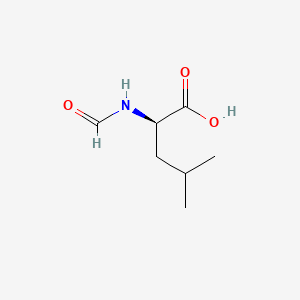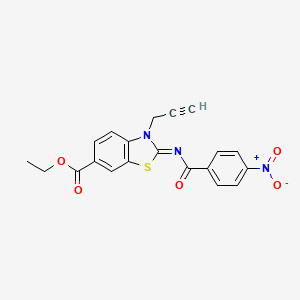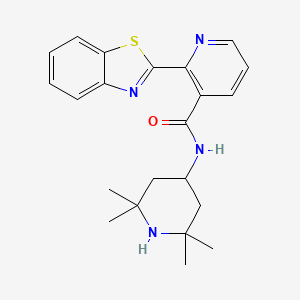
1-(Pyridin-2-yl)hex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)hex-5-en-2-one, also known as 2-acetyl-5-(pyridin-2-yl)hexane, is a chemical compound with a molecular formula of C12H15NO. It is a yellowish liquid with a pyridine-like odor and is commonly used in scientific research.
Wissenschaftliche Forschungsanwendungen
Crystalline Structures and Hydrogen Bonding : Molecules of 1-(pyridin-2-yl)tetrazole exhibit unique crystalline structures through hydrogen bonding, forming sheet and network structures, as explored in a study by Rizk, Kilner, and Halcrow (2005) in "CrystEngComm" (Rizk, Kilner, & Halcrow, 2005).
Photoinduced Tautomerization : The compounds 2-(1H-pyrazol-5-yl)pyridines show three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. This was detailed in a study by Vetokhina et al. (2012) in "Chemphyschem" (Vetokhina et al., 2012).
Chemical Reactions and Photolability : The study of 3,5-Pyridyne (a derivative) has provided insights into its photolability and reaction pathways, as investigated by Winkler, Cakir, and Sander (2004) in the "Journal of the American Chemical Society" (Winkler, Cakir, & Sander, 2004).
Catalytic Activity : Research on hex-1-ene hydroformylation catalyzed by Rhodium complexes, which includes the study of compounds like 1-(Pyridin-2-yl)hex-5-en-2-one, shows the formation of reactive and unreactive species, as demonstrated by Trzeciak (1990) in the "Journal of Organometallic Chemistry" (Trzeciak, 1990).
DNA Intercalative Agents : A novel indeno[1,2-b]pyridinone derivative, a derivative of 1-(Pyridin-2-yl)hex-5-en-2-one, was found to be a DNA intercalative agent with anticancer activity, as explored by Jeon et al. (2017) in "Chemical communications" (Jeon et al., 2017).
Tautomerism Studies : The tautomerism of related compounds like 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one was explored, highlighting the influence of solvents on tautomeric forms, as investigated by Šimůnek et al. (2017) in the "Journal of Molecular Structure" (Šimůnek et al., 2017).
Wirkmechanismus
Mode of Action
It’s known that the pyridin-2-yl group in the compound can potentially interact with various biological targets due to its aromatic nature and ability to participate in pi stacking interactions .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical reactions, suggesting that 1-(pyridin-2-yl)hex-5-en-2-one may have diverse biological activities .
Pharmacokinetics
Its molecular weight (17523 g/mol) and structure suggest that it may have good bioavailability
Action Environment
The action of 1-(Pyridin-2-yl)hex-5-en-2-one can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its recommended storage at room temperature . Other factors such as pH and the presence of other molecules could also potentially influence its action.
Eigenschaften
IUPAC Name |
1-pyridin-2-ylhex-5-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h2,4-6,8H,1,3,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAXSDCNFFYDHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)CC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)hex-5-en-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,7,8-Trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2395140.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)
![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)
![7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2395147.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2395149.png)





![3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2395159.png)
![2-(3,4-Dimethylphenyl)-4-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2395162.png)